molecular formula C16H17NO5 B12435251 1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate

1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate

Cat. No.: B12435251
M. Wt: 303.31 g/mol
InChI Key: PRILDXUCZSYMRB-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound is particularly interesting due to its unique structural features, which include a formyl group and tert-butyl ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method involves the Vilsmeier formylation of an indole derivative to introduce the formyl group at the 3-position. This is followed by esterification reactions to introduce the tert-butyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and ester groups. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is unique due to its combination of formyl, methyl, and tert-butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-formylindole-1,4-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-10(9-18)13-11(14(19)21-4)6-5-7-12(13)17/h5-9H,1-4H3

InChI Key

PRILDXUCZSYMRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)C=O

Origin of Product

United States

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